![molecular formula C16H19NO B1328184 2-[4-(Tert-butyl)phenoxy]aniline CAS No. 3169-73-1](/img/structure/B1328184.png)

2-[4-(Tert-butyl)phenoxy]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

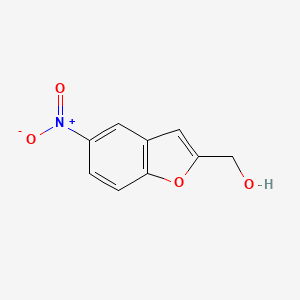

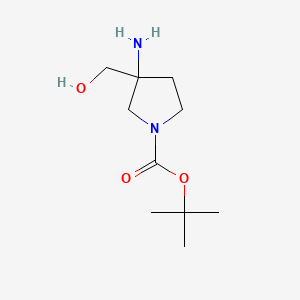

“2-[4-(Tert-butyl)phenoxy]aniline”, also known as TBPA or 4-tert-butylphenoxy-2-aminobenzene, is an organic compound with the molecular formula C16H20NO . It is a derivative of aniline, where the amino group is replaced by a tert-butylphenyl-oxy group.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Tert-butyl)phenoxy]aniline” are as follows :Aplicaciones Científicas De Investigación

Autoxidation Inhibition

2-[4-(Tert-butyl)phenoxy]aniline: has been studied for its role in inhibiting autoxidation. Autoxidation is a process where materials degrade due to reaction with oxygen, often leading to the formation of peroxides. The compound’s ability to donate hydrogen atoms to peroxy radicals makes it an effective inhibitor, protecting various materials from oxidative damage .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-[4-(Tert-butyl)phenoxy]aniline is peroxy radicals . Peroxy radicals play a crucial role in various biochemical processes, including lipid peroxidation and oxidative stress .

Mode of Action

2-[4-(Tert-butyl)phenoxy]aniline interacts with its targets through a process of hydrogen abstraction . This compound shows a fairly large isotope effect when the hydrogen attached to the functional group is replaced by deuterium . The phenol and aniline react with about two peroxy radicals per molecule .

Biochemical Pathways

The compound affects the pathway of peroxy radical reactions . The primary process involves the abstraction of the hydrogen atom attached to the functional group . This reaction can lead to changes in the concentration of peroxy radicals, potentially affecting downstream processes such as lipid peroxidation and oxidative stress .

Pharmacokinetics

The compound’s molecular weight is 24133 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-[4-(Tert-butyl)phenoxy]aniline’s action primarily involve the modulation of peroxy radical concentrations . By interacting with these radicals, the compound can influence various cellular processes, potentially mitigating oxidative stress .

Action Environment

The action of 2-[4-(Tert-butyl)phenoxy]aniline can be influenced by various environmental factors. For instance, the presence of other substrates can affect the kinetics of the inhibition process . .

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZXSSOPRWYUMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649858 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-butyl)phenoxy]aniline | |

CAS RN |

3169-73-1 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)